molecular formula C19H20N4O4S B2509511 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 899963-32-7

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2509511
CAS RN: 899963-32-7
M. Wt: 400.45
InChI Key: LWOCSRGMGTWWIM-UHFFFAOYSA-N
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Description

The compound "N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide" is a derivative of benzamide with potential biological applications. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and biological activities. For instance, the synthesis of various N-substituted benzamides has been reported, which are of interest in drug chemistry due to their potential to bind nucleotide protein targets . Additionally, compounds with the 1,3,4-oxadiazol moiety have been synthesized and shown to exhibit antimicrobial activity , and antitubercular activity , suggesting that the compound may also possess similar biological properties.

Synthesis Analysis

The synthesis of related compounds involves the use of starting materials such as 4-aminophenazone for the creation of N-substituted benzamides , and 3-(4-carboxy)phenylsydnone for the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides . These methods typically involve one-pot reactions and ring conversion reactions, which could be applicable to the synthesis of "this compound" by modifying the substituents on the benzamide and oxadiazole moieties.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of the 1,3,4-oxadiazol moiety is significant, as seen in the compounds synthesized in the studies . The substitution pattern on the phenyl ring and the oxadiazole ring can greatly influence the binding affinity and specificity towards biological targets, which is an important consideration for the compound .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers suggest that the synthesized compounds have the potential to bind nucleotide protein targets , which implies that they may participate in reactions such as hydrogen bonding or hydrophobic interactions with enzymes or receptors. The antimicrobial and antitubercular activities of these compounds also suggest that they may interfere with the biological processes of microorganisms .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not provided, related compounds typically exhibit properties that are conducive to biological activity. These properties may include solubility in biological media, stability under physiological conditions, and an appropriate balance between hydrophilicity and hydrophobicity to ensure good bioavailability .

Scientific Research Applications

Synthesis and Anticancer Activity

A study involved the design and synthesis of a series of benzamides, including derivatives similar to N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, evaluated for anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, suggesting their potential as therapeutic agents against cancers such as breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Chemical Structure and Reactivity

Another aspect of research on this compound focuses on its chemical structure and reactivity. Studies on 1,3,4-oxadiazole derivatives, a core structural motif in this compound, have explored their synthesis routes and potential reactivity towards other chemical entities. This research underpins the development of novel compounds with diverse biological and chemical properties (Chau et al., 1997).

Antimicrobial and Antioxidant Activities

Derivatives of 1,3,4-oxadiazole, related to the compound of interest, have been synthesized and characterized for their biological activities. These studies include investigations into their antioxidant and antibacterial potentials, indicating that some of these derivatives possess good antibacterial and potent antioxidant activities, which could be explored for therapeutic applications (Karanth et al., 2019).

Material Science Applications

Research has also extended into the material science domain, where polymers containing 1,3,4-oxadiazole units, akin to the structural features of this compound, were synthesized. These polymers exhibited good thermal stability and were found to be easily processable into thin films, displaying potential for various industrial applications due to their mechanical and optical properties (Sava et al., 2003).

Mechanism of Action

While the specific mechanism of action for “N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide” is not mentioned in the search results, it’s known that 1,3,4-oxadiazoles have become important synthons in the development of new drugs .

properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-5-6-15(11-13(12)2)18-21-22-19(27-18)20-17(24)14-7-9-16(10-8-14)28(25,26)23(3)4/h5-11H,1-4H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOCSRGMGTWWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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